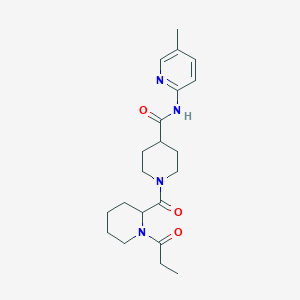
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to enhance plant growth and increase crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity.
Direcciones Futuras
Future studies on N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could focus on its pharmacokinetics and toxicity, as well as its potential use as a treatment for various diseases. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could be used as a scaffold for the development of new drugs with improved efficacy and safety profiles. Further research could also explore the potential use of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide in agriculture as a means of increasing crop yields and enhancing plant growth.
Métodos De Síntesis
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylthiolane-2-carboxylic acid with 3,3-dimethyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential use as a treatment for Alzheimer's disease and cancer. In drug discovery, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been used as a scaffold for the development of new drugs. In agriculture, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its ability to enhance plant growth and increase crop yields.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-9(11(2,3)4)13-10(14)12(5)7-6-8-15-12/h9H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLYIMLPCZGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1(CCCS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)


![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)